![molecular formula C12H14BrClN2O B1434869 (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 312537-17-0](/img/structure/B1434869.png)
(3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone
Overview
Description
(3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone, also known as 3BCPM, is a highly reactive compound that has been studied for its potential use in various scientific applications. It has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researchers in many different fields.
Scientific Research Applications
Antifungal Activity
One notable application of derivatives similar to (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone is in the development of antifungal agents. A study by Lv et al. (2013) synthesized a series of novel derivatives and found that certain phenyl and methoxyphenyl substitutions led to promising antifungal activity, indicating the potential of such compounds in treating fungal infections (Lv et al., 2013).
Acetylcholinesterase Inhibition
Compounds structurally related to (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone have been explored for their potential as acetylcholinesterase inhibitors, which could be relevant in treating neurodegenerative diseases like Alzheimer's. Saeedi et al. (2019) designed and synthesized arylisoxazole-phenylpiperazines, with one compound showing significant inhibition, highlighting the potential of these derivatives in neurodegenerative disease research (Saeedi et al., 2019).
Synthesis of Enantiomerically Pure Compounds
Zhang et al. (2014) developed a facile method for synthesizing enantiomerically pure compounds starting from a derivative similar to (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone. This method is characterized by its inexpensiveness and scalability, offering a route to produce enantiomerically pure substances for various applications, including pharmaceuticals and research (Zhang et al., 2014).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) embarked on synthesizing novel biologically potent heterocyclic compounds that incorporated oxazole, pyrazoline, and pyridine with structures bearing resemblance to (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone. These compounds showed promising anticancer and antimicrobial activities, indicating their potential in medical treatments and pharmaceutical research (Katariya et al., 2021).
properties
IUPAC Name |
(3-bromo-5-chlorophenyl)-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYMIAOQEKHIRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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